6-Amino-3-bromo-2-methylbenzoic acid
Overview
Description
6-Amino-3-bromo-2-methylbenzoic acid is a compound with the molecular formula C8H8BrNO2 . It is used in various chemical reactions and has potential applications in research .
Molecular Structure Analysis
The molecular structure of 6-Amino-3-bromo-2-methylbenzoic acid consists of a benzene ring substituted with an amino group, a bromo group, and a methylbenzoic acid group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
6-Amino-3-bromo-2-methylbenzoic acid has a molecular weight of 230.06 . It is a solid at room temperature . The compound has a predicted boiling point of 346.4±42.0 °C and a predicted density of 1.682±0.06 g/cm3 .Scientific Research Applications
Use in Pharmaceutical Chemistry
- Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is a chemical compound that is used in the field of pharmaceutical chemistry . It is often used as a starting material or intermediate in the synthesis of various biologically active compounds .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs . For example, it has been used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Use in the Synthesis of Biologically Active Compounds
- Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of various biologically active compounds . These compounds include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs . For example, it has been used in the synthesis of HIV-1 entry inhibitors .
Use in the Synthesis of α-2 Adrenoceptor Agonists
- Summary of the Application : This compound is used in the synthesis of α-2 adrenoceptor agonists . These are a class of drugs used in the treatment of a variety of conditions, including hypertension, withdrawal symptoms, and certain types of pain .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .
Use in the Synthesis of Smoothened Receptor Antagonists
- Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of Smoothened receptor antagonists . These are a class of drugs used in the treatment of certain types of cancer .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .
Use in the Synthesis of HIV-1 Entry Inhibitors
- Summary of the Application : This compound is used in the synthesis of HIV-1 entry inhibitors . These are a class of drugs used in the treatment of HIV-1 infection .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .
Use in the Synthesis of Isocoumarins
- Summary of the Application : “6-Amino-3-bromo-2-methylbenzoic acid” is used in the synthesis of isocoumarins . These are a class of organic compounds that have been found to have various biological activities .
- Results or Outcomes : The outcomes of these processes are typically new compounds that can be used in the development of various drugs .
Safety And Hazards
properties
IUPAC Name |
6-amino-3-bromo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWECHCGAIYTKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-bromo-2-methylbenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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